2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-ethoxypiperidine with thiazol-4-amine under specific conditions . The reaction conditions may vary, but common methods include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. These interactions may involve the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(4-ethoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
DWCKZLDTWMVSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
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